molecular formula C21H12ClFN4O3S B2489557 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1226441-07-1

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B2489557
M. Wt: 454.86
InChI Key: HOKXWLVHODMJKW-UHFFFAOYSA-N
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Description

The compound “2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one” is part of a class of chemicals that have been extensively studied for various synthetic and potential pharmacological applications. These studies include the synthesis of pyrazole and pyrazine derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related pyrazole and pyrazine derivatives involves various chemical reactions, including condensation, cyanoacetylation, and annulation processes. For instance, pyrazolo[3,4-d]pyrimidines were synthesized through condensation reactions followed by treatment with ammonium acetate, showcasing the compound's synthetic flexibility (Dorokhov, Komkov, & Ugrak, 1993).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using NMR spectroscopy, revealing intricate details about their chemical composition and structure. This analytical technique has been essential in verifying the synthesis of pyrazine derivatives, providing insight into their molecular frameworks.

Chemical Reactions and Properties

Pyrazine and pyrazole derivatives undergo various chemical reactions, demonstrating a range of reactivities. For example, the cyanoacetylation of aminopyrazoles, leading to substituted pyrazolo[3,4-d]pyrimidinyl acetonitriles, indicates their capacity for further chemical modification and functionalization (Salaheldin, 2009).

Scientific Research Applications

  • Discovery and Preclinical Characterization of PF470 : A compound similar to the one inquired, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470), was discovered as a potent, selective, and orally bioavailable negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This compound showed efficacy in a Parkinsonian nonhuman primate model, highlighting its potential in neurodegenerative disease research (Zhang et al., 2014).

  • Antioxidant, Analgesic, and Anti-inflammatory Activities : A study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide revealed significant antioxidant, analgesic, and anti-inflammatory activities. This suggests the potential of pyrazine derivatives in therapeutic applications (Nayak et al., 2014).

  • Keto–Enol Isomerism in Pyrrolo[2,3-b]pyrazines : A study focused on the synthesis and keto–enol isomerism of certain pyrrolo[2,3-b]pyrazines, demonstrating the color change in different solvents due to isomeric forms. This research contributes to the understanding of the chemical properties of pyrazine derivatives (Jaung et al., 2001).

  • Design and Synthesis of Pyrazine Compounds for Cancer Treatment : Pyrazine-based small molecules have been designed and synthesized for potential use as anticancer agents, with a focus on the protein tyrosine phosphatases pathway (Parsonidis et al., 2019).

  • Synthesis of Novel Annelated 2-Oxopiperazines : This research studied the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazines. This contributes to the synthesis of new heterocyclic systems (Svetlana et al., 2015).

  • Anticonvulsant and Neurotoxicity Evaluation of Kojic Acids and Allomaltol Derivatives : Some compounds related to the query compound were tested for their potential as anticonvulsant compounds. This study expands the understanding of the therapeutic potential of pyrazine derivatives (Aytemir & Çalış, 2010).

properties

CAS RN

1226441-07-1

Product Name

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Molecular Formula

C21H12ClFN4O3S

Molecular Weight

454.86

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2

InChI Key

HOKXWLVHODMJKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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